![molecular formula C8H10BrN B2768714 2-Bromo-4-isopropylpyridine CAS No. 1086381-43-2](/img/structure/B2768714.png)
2-Bromo-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isopropylpyridine is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-isopropylpyridine is 1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure. The compound consists of a pyridine ring with a bromine atom and an isopropyl group attached to it .Physical And Chemical Properties Analysis
2-Bromo-4-isopropylpyridine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 245.6±20.0 °C at 760 mmHg . The compound is a liquid at room temperature . It has a LogP value of 2.87, indicating its lipophilicity .Scientific Research Applications
Directed Deprotonation-Transmetalation Route to Substituted Pyridines
The directed deprotonation-transmetalation process has been identified as a flexible route for synthesizing 4-substituted and 3,4-disubstituted pyridines, demonstrating the utility of 2-bromopyridine derivatives in regioselective C-4 deprotonation followed by subsequent Pd-mediated coupling processes. This method opens up new pathways for accessing diverse pyridine scaffolds, essential for various chemical syntheses and applications in material science and pharmaceuticals (Karig, Spencer, & Gallagher, 2001).
Suzuki Cross-Coupling Reaction for Pyridine Derivatives
A study on the efficient synthesis of novel pyridine-based derivatives through the palladium-catalyzed Suzuki cross-coupling reaction demonstrates the role of 2-Bromo-4-isopropylpyridine and related compounds in synthesizing a wide array of pyridine derivatives. These derivatives have shown potential in quantum mechanical investigations and biological activities, suggesting their importance in developing new materials and biologically active compounds (Ahmad et al., 2017).
Synthesis and Application in Polymerization
2-Bromo-4-isopropylpyridine derivatives have been utilized in atom transfer radical polymerization, demonstrating the compound's utility in polymer science. By serving as initiators, these derivatives enable the controlled polymerization of methyl methacrylate, among other monomers, leading to a wide range of polymer materials with applications ranging from coatings to biomedical devices (Haddleton et al., 1997).
Novel Heteroarylpyridine Derivatives via Cross-Coupling
The palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, including 2-Bromo-4-isopropylpyridine, have been explored to yield novel heteroarylpyridine derivatives. These findings underline the compound's versatility in constructing complex molecules that could find applications in drug discovery and material sciences (Parry et al., 2002).
Bromination and Halogen Dance Reactions
2-Bromo-4-isopropylpyridine serves as a precursor in halogen dance reactions, providing a concise synthesis route to 2,4-disubstituted pyridines. This showcases the compound's importance in synthetic organic chemistry, particularly in constructing complex pyridine structures efficiently (Duan et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-4-propan-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRXPAQILDIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropylpyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.